2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole
Description
2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole is a fluorinated benzothiazole derivative characterized by a sulfonyl group linked to a 1-fluorovinyl substituent at the 2-position of the benzo[d]thiazole core. This compound belongs to a class of sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable electronic properties, and bioactivity. The fluorovinyl group introduces enhanced electrophilicity and metabolic stability, making it a valuable scaffold for designing functional molecules .
Synthetic routes typically involve Julia-Kocienski olefination or nucleophilic substitution reactions, with yields ranging from 79% to 91% under optimized conditions (e.g., using azidobenzene and sulfone precursors in 20% EtOAc/hexanes) . Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C9H6FNO2S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(1-fluoroethenylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6FNO2S2/c1-6(10)15(12,13)9-11-7-4-2-3-5-8(7)14-9/h2-5H,1H2 |
InChI Key |
NKKNTMTZBNXVOG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with a fluorovinyl sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorovinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .
Scientific Research Applications
2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound achieves higher yields (79–91%) compared to selenium-containing analogues (82%) .
- Reagent Diversity : Phenanthrene derivatives require cryogenic conditions (−78°C) and strong bases (LDA), complicating scalability , whereas the target compound uses milder chromatography-based purification .
- Fluorine Positioning : The 1-fluorovinyl group enhances electrophilicity compared to difluoromethyl or fluorophenyl substituents, influencing reactivity in cross-coupling reactions .
Physicochemical Properties
| Property | 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole | 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole | 2-{[Fluoro(phenanthren-9-yl)methyl]sulfonyl}benzo[d]thiazole |
|---|---|---|---|
| Melting Point (°C) | Not reported | 133–135 | Not reported |
| Density (g/cm³) | Not reported | 1.564 | Not reported |
| Solubility | Moderate in EtOAc/hexanes | Low in polar solvents | Likely lipophilic due to phenanthrene |
| Acidic pKa | Not reported | −3.17 | Not reported |
Key Observations :
Antifungal Activity
- Target Compound: No direct data reported.
- Analogues: 2-((4-Methylbenzyl)sulfonyl)benzo[d]thiazole (4k) inhibits Aspergillus fumigatus and Aspergillus ustus at MIC₅₀ < 10 µg/mL, outperforming commercial fungicides like Captan . Phenoxymethylbenzimidazole-triazole derivatives () show moderate activity, but sulfonyl groups enhance potency due to improved electron-withdrawing effects .
Enzyme Induction (Benzpyrene Hydroxylase)
- 2-Phenylbenzothiazoles with 4′-halogen substitutions double induction activity compared to unsubstituted analogues .
- The 1-fluorovinyl group may mimic halogen effects, but empirical data are needed to confirm this hypothesis.
Computational and Mechanistic Insights
- Docking studies () suggest that sulfonyl groups enhance binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .
- Computational modeling of benzothiazole scaffolds () highlights the importance of the sulfonyl-fluorovinyl motif in optimizing ligand-receptor interactions for dopamine D4R modulation .
Biological Activity
The compound 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that enhances its reactivity and biological potential. The presence of the fluorovinyl group contributes to its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₂S |
| Molecular Weight | 215.21 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Anticancer Properties
Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by targeting specific cellular pathways.
- Case Study : A study demonstrated that similar benzothiazole derivatives showed cytotoxic effects against human cancer cells, with IC50 values indicating effective concentration levels for inducing cell death .
Antimicrobial Activity
Benzothiazole derivatives are also being investigated for their antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes or cell membranes.
- Research Findings : A review highlighted that several benzothiazole compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant properties of benzothiazoles have been explored, with some studies suggesting that these compounds can scavenge free radicals and reduce oxidative stress.
- Research Evidence : Compounds similar to this compound were found to exhibit significant antioxidant activity in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The sulfonyl group may play a critical role in inhibiting key enzymes involved in cellular metabolism and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
